6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-2-phenyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-19-13-8-11-12(9-14(13)20-2)17-15(21-16(11)18)10-6-4-3-5-7-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVYMJGUMHLBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246091 | |
| Record name | 6,7-Dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31164-96-2 | |
| Record name | 6,7-Dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31164-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 6,7 Dimethoxy 2 Phenyl 4h 3,1 Benzoxazin 4 One and Its Analogues
Retrosynthetic Analysis of the 6,7-Dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one Core
A logical retrosynthetic disconnection of the this compound core structure points to two primary precursors: a substituted anthranilic acid derivative and a benzoyl moiety. The most straightforward approach involves the formation of the amide bond between 4,5-dimethoxyanthranilic acid and a benzoyl derivative, followed by cyclization to form the oxazinone ring. This disconnection highlights N-acyl-4,5-dimethoxyanthranilic acid as a key intermediate.
Alternative disconnections could envision a palladium-catalyzed carbonylative coupling of a suitably substituted o-iodoaniline with a phenyl source, or a tandem process involving intramolecular bond formations. These approaches offer different strategic advantages in terms of substrate availability and reaction conditions.
Classical and Established Synthetic Routes to 4H-3,1-Benzoxazin-4-ones
The synthesis of the 4H-3,1-benzoxazin-4-one scaffold is well-documented, with several established methods being applicable to the synthesis of the target molecule and its analogues.
Condensation and Cyclization Reactions of Anthranilic Acid Derivatives
The most prevalent and classical method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acid or its derivatives, followed by cyclodehydration. uomosul.edu.iqresearchgate.netrsc.orgmdpi.com Specifically, for the target molecule, this would involve the reaction of 4,5-dimethoxyanthranilic acid with benzoyl chloride in the presence of a base like pyridine (B92270) to form N-benzoyl-4,5-dimethoxyanthranilic acid. rsc.org Subsequent treatment with a dehydrating agent such as acetic anhydride (B1165640), thionyl chloride, or cyanuric chloride then effects the cyclization to yield this compound. mdpi.commdpi.com
The reaction of anthranilic acid with two equivalents of an acid chloride in pyridine is a well-established one-pot method to directly afford 2-aryl-3,1-benzoxazin-4-one derivatives. uomosul.edu.iq The mechanism involves the acylation of both the amino and carboxylic acid groups, forming a mixed anhydride which then cyclizes.
| Starting Material | Reagent | Product | Reference |
| Anthranilic acid | Benzoyl chloride (2 equiv.) in pyridine | 2-phenyl-4H-3,1-benzoxazin-4-one | rsc.org |
| N-acylanthranilic acids | Acetic anhydride | 2–Substituted benzoxazinones | uomosul.edu.iq |
| Anthranilic acid | Benzoyl chloride, then cyanuric chloride | 2-phenyl-4H-3,1-benzoxazin-4-one | mdpi.commdpi.com |
Palladium-Catalyzed Carbonylation and Cross-Coupling Strategies
Modern synthetic methodologies have introduced palladium-catalyzed reactions as a powerful tool for the construction of benzoxazinone (B8607429) rings. These methods often offer milder reaction conditions and broader substrate scope. One such strategy involves the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as a stable and easy-to-handle source of carbon monoxide. organic-chemistry.org
Another efficient approach is the heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides. This method boasts excellent atom economy and allows for the recycling of the palladium catalyst. organic-chemistry.org These strategies provide a convergent route to 2-arylbenzoxazinones, where the phenyl group at the 2-position and the benzoxazinone core are assembled in a single step.
Green Chemistry Principles and Sustainable Synthesis Protocols
In line with the growing emphasis on sustainable chemistry, several green and efficient protocols for the synthesis of 4H-3,1-benzoxazin-4-ones have been developed. These methods aim to reduce the use of hazardous reagents and solvents, and to minimize energy consumption.
Mechanochemical synthesis, through solvent-assisted grinding, has emerged as a rapid and efficient method. The cyclodehydration of N-substituted anthranilic acid derivatives can be achieved in minutes at room temperature using 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine (B44618), with minimal solvent usage. organic-chemistry.org
Microwave-assisted synthesis is another key green chemistry approach that significantly reduces reaction times and often improves yields. The synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one has been successfully achieved under microwave irradiation, demonstrating the efficiency of this technique. researchgate.net These sustainable methods offer significant advantages over traditional protocols that often require harsh conditions and prolonged reaction times.
Novel Synthetic Strategies for this compound Derivatives
Recent research has focused on the development of novel and more efficient synthetic routes to 4H-3,1-benzoxazin-4-one derivatives, often employing transition-metal catalysis to construct the heterocyclic core through new bond-forming strategies.
Tandem Intramolecular C-N Coupling and Rearrangement Processes
A notable advancement in the synthesis of 4H-3,1-benzoxazin-4-one derivatives is the development of a copper-catalyzed tandem intramolecular C-N coupling followed by a rearrangement process. organic-chemistry.orgacs.org This methodology provides a novel and efficient pathway for the construction of the N-heterocyclic core. While specific examples for the 6,7-dimethoxy-2-phenyl derivative are not explicitly detailed, the general applicability of this method suggests its potential for the synthesis of the target molecule and its analogues. This approach represents a significant step forward in the strategic synthesis of this important class of compounds.
Solvent-Assisted Grinding Techniques for Benzoxazinone Formation
Solvent-assisted grinding, a principle of mechanochemistry, has emerged as a highly efficient and environmentally conscious alternative for the synthesis of 4H-3,1-benzoxazin-4-ones. This technique offers significant advantages over traditional solution-phase methods, which often necessitate harsh conditions, expensive reagents, and extended reaction times. organic-chemistry.org The core of this methodology lies in the use of mechanical force to initiate chemical reactions between solids, with only a minimal amount of liquid (the solvent) present to facilitate the interaction of reactants. organic-chemistry.org
A notable application of this "green chemistry" approach is the rapid and efficient cyclodehydration of N-substituted anthranilic acid derivatives to form the benzoxazinone ring. organic-chemistry.org Research has demonstrated a successful one-pot synthesis of various substituted 4H-3,1-benzoxazin-4-ones through the grinding of the corresponding N-acylanthranilic acids with 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (PPh3). organic-chemistry.org This process is remarkably fast, often reaching completion within 1 to 2 minutes at room temperature, and produces yields ranging from good to excellent (up to 98%). organic-chemistry.org
The optimization of this grinding technique has shown that the choice of base is critical for maximizing yield. organic-chemistry.org In a comparative study of different bases, sodium carbonate was identified as the most effective, providing the highest product yield. organic-chemistry.org The mechanical grinding itself was found to significantly accelerate the reaction rate when compared to conventional stirring or sonication methods. organic-chemistry.org This methodology demonstrates broad applicability, showing tolerance for a wide array of functional groups and varying degrees of steric hindrance on the substrates. organic-chemistry.org While electron-withdrawing groups on the starting materials were observed to slightly decrease yields, the impact of bulky groups was minimal, highlighting the robustness of the solvent-assisted grinding approach. organic-chemistry.org
Table 1: Key Features of Solvent-Assisted Grinding for Benzoxazinone Synthesis
| Parameter | Description | Reference |
|---|---|---|
| Technique | Mechanochemical synthesis via solvent-assisted grinding. | organic-chemistry.org |
| Reagents | 2,4,6-trichloro-1,3,5-triazine (TCT), catalytic triphenylphosphine (PPh3). | organic-chemistry.org |
| Reaction Time | 1–2 minutes at room temperature. | organic-chemistry.org |
| Yield | Good to excellent (up to 98%). | organic-chemistry.org |
| Optimal Base | Sodium Carbonate. | organic-chemistry.org |
| Advantages | Minimizes solvent use, employs inexpensive reagents, rapid reaction, high yields. | organic-chemistry.org |
Metal-Catalyzed C-H Activation and Functionalization
Transition metal-catalyzed C-H activation has become a powerful strategy for the direct functionalization of otherwise inert carbon-hydrogen bonds, enabling the synthesis of complex molecules with high atom and step economy. rsc.orgrawdatalibrary.netrsc.org This approach is particularly valuable for modifying the core structure of benzoxazinones, allowing for the introduction of various substituents to tune their chemical and biological properties.
Rhodium(III) catalysts have proven to be especially effective in this domain. One prominent example is the Rh(III)-catalyzed oxidative cross-coupling of pre-formed benzoxazinones with unactivated styrenes. rsc.org This reaction facilitates the formation of vinylarene scaffolds through the activation of a C-H bond on the benzoxazinone ring and subsequent coupling with the alkene. rsc.org The protocol is characterized by its high regioselectivity, broad functional group compatibility, and excellent yields. rsc.org
Another innovative rhodium-catalyzed method involves a cascade reaction of benzoic acids with 1,4,2-dioxazol-5-ones. rsc.org In this process, the carboxylic acid group of the benzoic acid directs a double C-H amidation, which is followed by an intramolecular cyclization to yield 2,5-disubstituted benzoxazinones. rsc.orgnih.gov This strategy efficiently constructs the benzoxazinone core while simultaneously installing substituents at the 2- and 5-positions. rsc.org
Beyond rhodium, other transition metals like palladium, copper, iron, silver, and ruthenium have been employed for the C-H functionalization of benzoxazinone-related structures. researchgate.netresearchgate.net Palladium catalysis, for instance, is used in chelation-assisted ortho C-H bond olefination of 4H-benzo[d] organic-chemistry.orgdntb.gov.uaoxazin-4-one derivatives with activated olefins, providing products in good yields with high regio- and stereoselectivity. researchgate.net These metal-catalyzed reactions represent a versatile toolkit for the late-stage functionalization of the this compound scaffold, enabling the creation of diverse analogues. researchgate.net
Table 2: Examples of Metal-Catalyzed C-H Functionalization for Benzoxazinone Scaffolds
| Catalyst | Reactants | Transformation | Reference |
|---|---|---|---|
| Rhodium(III) | Benzoxazinones and Styrenes | Oxidative C-H cross-coupling to form vinylarenes. | rsc.org |
| Rhodium(III) | Benzoic Acids and Dioxazolones | Cascade reaction (double C-H amidation/cyclization) to form 2,5-disubstituted benzoxazinones. | rsc.orgnih.gov |
| Palladium(II) | Benzoxazinones and Activated Alkenes | Chelation-assisted ortho C-H olefination. | researchgate.net |
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
Achieving high yields in the synthesis of this compound is contingent upon the careful optimization of various reaction parameters. The choice of solvent, catalyst, base, temperature, and reaction time can profoundly influence the efficiency and outcome of the synthesis.
In many classical syntheses of 2-aryl-4H-1,3-benzoxazin-4-ones, which involve the reaction of anthranilic acids with aroyl chlorides or ortho esters, optimization is key. For instance, in acid-catalyzed reactions between anthranilic acids and ortho esters, thermal conditions versus microwave-assisted conditions have been studied to improve yields and reduce reaction times. nih.gov It has been observed that in some cases, prolonged reaction times under thermal conditions are necessary for the final elimination step to form the benzoxazinone, while shorter times may yield an intermediate dihydro product. nih.gov
The choice of solvent system is also critical. While solvents like dichloromethane (B109758) and benzene (B151609)/acetone mixtures are common, greener alternatives such as acetonitrile (B52724) have been shown to provide a better balance between reactant conversion and reaction selectivity in some oxidative coupling reactions. scielo.br In certain condensation procedures, it was found that performing the reaction under solvent-free or minimal solvent conditions, such as in sonochemistry or mechanochemistry, led to significantly higher yields (e.g., >80%) compared to thermal conditions in various solvents (45–65%). organic-chemistry.orgnih.gov
For metal-catalyzed reactions, optimization involves screening different catalysts, ligands, oxidants, and additives. In the Rh(III)-catalyzed synthesis of vinylarenes from benzoxazinones, for example, the specific rhodium precursor, the oxidant, and the additive were all systematically varied to maximize the yield of the desired coupled product. rsc.org Similarly, in copper-catalyzed domino reactions to prepare functionalized benzoxazinones, various copper catalysts (e.g., CuI, CuCl, Cu(OAc)2), bases (e.g., K2CO3, Cs2CO3), and reaction temperatures were screened to identify the optimal conditions that afforded the desired products in moderate to good yields. nih.gov The use of Deep Eutectic Solvents (DES) has also been reported as a strategy to significantly improve both the reaction time and yield for transformations involving benzoxazinone intermediates. researchgate.net
Table 3: Influence of Reaction Parameters on Benzoxazinone Synthesis Yield
| Parameter Varied | Observation | Implication for Yield Enhancement | Reference |
|---|---|---|---|
| Methodology | Solvent-assisted grinding yielded up to 98%; thermal solution-phase was lower (45-65%). | Mechanochemical and sonochemical methods can significantly increase yields over traditional heating. | organic-chemistry.orgnih.gov |
| Solvent | Acetonitrile provided a good balance of conversion and selectivity in oxidative coupling. | "Greener" solvents can be effective; solvent choice impacts selectivity and yield. | scielo.br |
| Base | Sodium carbonate provided the highest yield (91%) in a specific grinding synthesis. | The nature and stoichiometry of the base are critical for optimizing cyclization reactions. | organic-chemistry.org |
| Catalyst System | Screening of different Cu catalysts and bases was necessary to achieve moderate yields (55-73%). | The combination of metal catalyst and base must be tailored to the specific transformation. | nih.gov |
| Reaction Time | Shortened reaction times (from 20h to 4h) were achieved without significant loss of yield. | Optimization can reduce energy consumption and prevent formation of degradation byproducts. | scielo.br |
Chemical Reactivity and Transformation Mechanisms of 6,7 Dimethoxy 2 Phenyl 4h 3,1 Benzoxazin 4 One
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzoxazinone (B8607429) Ring
The substitution patterns on the fused aromatic ring of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one are dictated by the electronic nature of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) portion of the benzoxazinone is activated towards electrophilic attack by the presence of two electron-donating methoxy (B1213986) groups at the C6 and C7 positions. smolecule.com These groups increase the electron density of the aromatic ring, making it more nucleophilic. The directing influence of these methoxy groups, along with the nitrogen atom of the oxazinone ring, channels incoming electrophiles to specific positions. The C5 and C8 positions are the most likely sites for electrophilic substitution due to the combined activating and ortho-, para-directing effects of the methoxy groups. For instance, bromination of a similar benzoxazinone derivative bearing a chalcone (B49325) moiety resulted in the substitution of bromine atoms onto the anthranilic acid portion of the molecule. raco.cat
Table 1: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho, Para / Meta Directing |
|---|---|---|---|---|
| -OCH₃ | C6, C7 | Electron-Donating | Activating | Ortho, Para |
| -O- (ether) | C1 | Electron-Donating | Activating | Ortho, Para |
| -N- (amide) | C1 | Electron-Donating (by resonance) | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution (SNAr): True nucleophilic aromatic substitution on the fused benzene ring is generally not favored, as the ring lacks both a good leaving group and strong electron-withdrawing groups necessary to stabilize the anionic Meisenheimer intermediate. nih.govnih.gov However, the term "nucleophilic substitution" in the context of benzoxazinones often refers to nucleophilic attack at the electrophilic carbon centers within the heterocyclic ring, specifically the C4 carbonyl carbon and the C2 carbon. smolecule.com These reactions are not SNAr reactions but rather nucleophilic acyl substitution or addition-elimination pathways that lead to ring opening, as discussed in the following section.
Ring-Opening Reactions and Subsequent Transformations of the 4H-3,1-Benzoxazin-4-one Moiety
The most characteristic reactivity of the 4H-3,1-benzoxazin-4-one system involves its susceptibility to nucleophilic attack, leading to the opening of the heterocyclic ring. This property makes it a key precursor for a wide variety of other heterocyclic compounds. researchgate.netsemanticscholar.org The general mechanism involves an initial attack by a nucleophile on the electrophilic C4 carbonyl group, followed by cleavage of the acyl-oxygen bond to form an N-acyl anthranilic acid derivative intermediate. This intermediate can then undergo subsequent intramolecular cyclization and dehydration to form a new heterocyclic system, most commonly a quinazolinone. researchgate.netresearchgate.net
A diverse array of nucleophiles can initiate this transformation:
Nitrogen Nucleophiles: This is the most extensively studied class of reactions.
Ammonia and Amines: Reaction with ammonium (B1175870) acetate (B1210297) or primary amines (such as aromatic and aliphatic amines) leads to the formation of 3-substituted-4(3H)-quinazolinones. raco.catsemanticscholar.org For example, 6,7-dimethoxy-2-substituted-3,1-(4H)-benzoxazinones react with ethanolamine (B43304) to yield 3-hydroxyethyl-6,7-dimethoxy-2-substituted quinazolones. uomosul.edu.iq
Hydrazines: Treatment with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines results in ring opening and subsequent cyclization to give 3-amino-4(3H)-quinazolinones. semanticscholar.orgsemanticscholar.org
Hydroxylamine (B1172632): Reaction with hydroxylamine hydrochloride in a suitable solvent like pyridine (B92270) produces 3-hydroxy-4(3H)-quinazolinone derivatives. uomosul.edu.iqraco.cat
Other Nitrogen Nucleophiles: Reagents like o-phenylenediamine, thiosemicarbazide, and various sulfonamides also react to form corresponding fused heterocyclic systems or 3-substituted quinazolinones. raco.catresearchgate.net
Oxygen Nucleophiles:
Alkaline Hydrolysis: Under basic conditions, the benzoxazinone ring can be hydrolyzed to form the corresponding anthranilic acid derivative. smolecule.com Electronic factors are the primary determinants of reactivity in this type of nucleophilic attack. nih.gov
Ethanolysis: Treatment with sodium ethoxide in ethanol (B145695) results in the cleavage of the oxazinone ring to afford the corresponding ethyl anthranilate derivative. raco.cat
Carbon Nucleophiles:
Active Methylene (B1212753) Compounds: In the presence of a base like sodium ethoxide, compounds with active methylene groups, such as malononitrile, can induce ring transformation to yield quinoline (B57606) derivatives. semanticscholar.orgresearchgate.net
Grignard Reagents: The reaction with Grignard reagents can lead to ring-opened benzophenone (B1666685) products. semanticscholar.orgresearchgate.net
Friedel-Crafts Reaction: Under Friedel-Crafts conditions with aromatic hydrocarbons, the oxazinone ring can be cleaved to afford benzophenone derivatives. semanticscholar.orgresearchgate.net
Table 2: Ring-Opening Reactions and Transformations
| Nucleophile | Reagent/Conditions | Intermediate Type | Final Product |
|---|---|---|---|
| Primary Amines (R-NH₂) | Ethanol, Reflux | N-Acyl Anthranilamide | 3-R-Quinazolin-4(3H)-one |
| Ethanolamine | Pyridine | N-Acyl Anthranilamide | 3-(2-Hydroxyethyl)quinazolin-4(3H)-one |
| Hydrazine Hydrate | Ethanol, Reflux | N-Acyl Anthranilic Acid Hydrazide | 3-Aminoquinazolin-4(3H)-one |
| Hydroxylamine | Pyridine | N-Acyl Anthranilic Acid Hydroxamate | 3-Hydroxyquinazolin-4(3H)-one |
| Sodium Ethoxide | Ethanol, Reflux | - | Ethyl 2-benzamido-4,5-dimethoxybenzoate |
| Malononitrile | Sodium Ethoxide/Ethanol | - | 4-Hydroxy-3-cyanoquinoline derivative |
Functional Group Interconversions on the Phenyl and Dimethoxy Substituents
While the majority of reported reactivity for this compound focuses on the heterocyclic core, the peripheral functional groups can also undergo transformations.
Dimethoxy Substituents: The methoxy groups are generally stable but can be cleaved under specific conditions to yield the corresponding dihydroxy-benzoxazinone. Standard ether cleavage reagents, such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr), would be expected to effect this transformation. However, such harsh conditions might also lead to the degradation of the benzoxazinone ring itself.
Phenyl Substituent: The 2-phenyl group is generally less reactive towards electrophilic aromatic substitution compared to an unsubstituted benzene ring. This is because the benzoxazinone moiety it is attached to is electron-withdrawing, thus deactivating the phenyl ring. If a substitution reaction were forced, it would likely occur at the para-position of the phenyl ring. There is limited specific literature on such interconversions for this particular compound.
Benzene Ring Substituents: As noted previously, electrophilic substitution on the fused benzene ring is possible. The bromination of a related benzoxazinone to yield a dibromo derivative demonstrates that functional groups can be introduced onto this part of the molecule. raco.cat
Rearrangement Reactions and their Mechanistic Pathways
Rearrangement reactions involving the 4H-3,1-benzoxazin-4-one skeleton have been documented, often leading to more stable isomeric heterocyclic systems. While specific examples starting directly from this compound are not extensively detailed, the general reactivity patterns of the parent scaffold can be considered.
One notable rearrangement occurs with related 2-imino-4H-3,1-benzoxazin-4-one derivatives. researchgate.net Upon treatment with polyphosphoric acid, these compounds undergo an intramolecular rearrangement to afford the thermodynamically more stable 3-phenyl-2,4(1H,3H)-quinazolinedione. The proposed mechanism involves protonation of the exocyclic imino nitrogen, followed by a nucleophilic attack from the ring nitrogen onto the C4 carbonyl carbon. This is followed by a series of bond cleavages and formations, ultimately leading to the quinazolinedione structure. researchgate.net
Additionally, tandem reaction sequences involving intramolecular C-N coupling followed by a rearrangement process have been utilized as a synthetic strategy to construct 4H-3,1-benzoxazin-4-one derivatives, indicating the propensity of related intermediates to undergo structural reorganization. researchgate.net Photochemical rearrangements of benzoxazinones have also been reported, leading to different heterocyclic products through intermediates like epoxides. uomosul.edu.iq
Design, Synthesis, and Characterization of Analogues and Derivatives of 6,7 Dimethoxy 2 Phenyl 4h 3,1 Benzoxazin 4 One
Rational Design Principles for Structural Modification
The rational design of analogues of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one is a strategic process aimed at optimizing its molecular properties for specific applications. A primary goal is to explore the structure-activity relationship (SAR) by systematically altering different parts of the molecule. Modifications typically target three key regions: the dimethoxy-substituted benzene (B151609) ring (Ring A), the phenyl substituent at the 2-position (Ring B), and the heterocyclic benzoxazinone (B8607429) core itself.
Synthesis of Substituted 4H-3,1-Benzoxazin-4-one Analogues
The synthesis of substituted 4H-3,1-benzoxazin-4-one analogues is predominantly achieved through the cyclization of N-acylanthranilic acid precursors. organic-chemistry.org A common and direct method involves the reaction of a substituted anthranilic acid with an appropriate acyl chloride in the presence of a base like pyridine (B92270). nih.gov This approach allows for significant diversity, as a wide variety of commercially available or synthetically accessible anthranilic acids and acyl chlorides can be utilized. For example, reacting anthranilic acid with 2-furoyl chloride or nicotinoyl chloride yields 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one and 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one, respectively. nih.gov
Alternative synthetic strategies have been developed to improve efficiency, yield, and environmental compatibility. One such method is a one-pot reaction of substituted anthranilic acids with orthoesters in ethanol (B145695), catalyzed by acetic acid. semanticscholar.org This procedure provides a straightforward route to 2-alkyl and 2-aryl substituted benzoxazinones. semanticscholar.org Another innovative approach is mechanochemical synthesis, which uses solvent-assisted grinding of N-substituted anthranilic acid derivatives with 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine (B44618). organic-chemistry.org This method is rapid, often completed within minutes at room temperature, and aligns with green chemistry principles by minimizing solvent use. organic-chemistry.org
Furthermore, modern catalytic systems have been applied to benzoxazinone synthesis. Palladium-catalyzed carbonylation reactions, using paraformaldehyde as the carbonyl source, can construct the benzoxazinone ring from N-(o-bromoaryl)amides. organic-chemistry.org These varied synthetic routes provide chemists with a robust toolkit for generating a wide array of analogues of this compound for further investigation. raco.catchristuniversity.inresearchgate.net
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse collections of compounds, known as chemical libraries. nih.gov This high-throughput approach is particularly well-suited for exploring the structure-activity relationships of scaffolds like this compound. The core principle involves the systematic and repetitive combination of a set of chemical "building blocks" to create a multitude of final products. nih.gov
For the 4H-3,1-benzoxazin-4-one scaffold, a combinatorial library can be generated by employing a matrix of diverse starting materials. For instance, a collection of substituted anthranilic acids can be reacted in parallel with a collection of different acyl chlorides. This strategy, often facilitated by automated synthesis platforms, can produce hundreds or thousands of unique analogues in a short period. Methodologies like solid-phase synthesis, where molecules are built upon a resin bead, or solution-phase parallel synthesis are commonly used. youtube.com The "one-bead one-compound" method is a classic example where each bead in a reaction vessel carries a unique compound, allowing for the simultaneous synthesis and screening of a vast library. youtube.com By applying these combinatorial strategies, researchers can efficiently map the chemical space around the parent molecule to identify derivatives with optimized properties. youtube.com
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
The unambiguous determination of the chemical structure of newly synthesized analogues is crucial. A suite of advanced spectroscopic and analytical techniques is employed to provide detailed information about connectivity, composition, and three-dimensional arrangement.
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of synthesized compounds. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different atomic compositions. The excellent agreement between the calculated mass (based on the expected formula) and the experimentally found mass provides strong evidence for the successful synthesis of the target molecule. mdpi.com
Table 1: Representative HRMS Data for Substituted 4H-3,1-Benzoxazin-4-one Analogues
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| 6-Methyl-2-phenyl-4H-benzo[d] organic-chemistry.orgraco.catoxazin-4-one | C₁₅H₁₁NO₂ | 238.0868 | 238.0870 | mdpi.com |
| 7-Methoxy-2-methyl-4H-benzo[d] organic-chemistry.orgraco.catoxazin-4-one | C₁₀H₉NO₃ | 192.0661 | 192.0659 | mdpi.com |
| 7-Methoxy-2-phenyl-4H-benzo[d] organic-chemistry.orgraco.catoxazin-4-one | C₁₅H₁₁NO₃ | 254.0817 | 254.0814 | mdpi.com |
| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | C₁₂H₇NO₃ | 214.20 | 214.05 | nih.gov |
| 2-(3-Pyridinyl)-4H-3,1-benzoxazin-4-one | C₁₃H₈N₂O₂ | 225.23 | 225.09 | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. ¹H NMR reveals the number of different types of protons, their integration (ratio), and their connectivity through spin-spin coupling. ¹³C NMR indicates the number of unique carbon atoms in the molecule. mdpi.comnih.gov
For complex molecules, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish detailed connectivity. These experiments reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, allowing for the complete and unambiguous assignment of the molecular structure. mdpi.com
Table 2: Selected ¹H and ¹³C NMR Data for Benzoxazinone Analogues
| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-Methyl-2-phenyl-4H-benzo[d] organic-chemistry.orgraco.catoxazin-4-one | CDCl₃ | 8.29 (d, 2H, J=8.2 Hz), 8.04 (s, 1H), 7.66-7.47 (complex, 5H), 2.49 (s, 3H) | 159.8, 156.4, 144.8, 138.7, 137.8, 132.4, 130.4, 128.7, 128.19, 128.17, 127.0, 116.7, 21.2 | mdpi.com |
| 7-Methoxy-2-methyl-4H-benzo[d] organic-chemistry.orgraco.catoxazin-4-one | DMSO-d₆ | 8.00 (d, 1H, J=8.8 Hz), 7.14 (dd, 1H, J=8.8, 2.5 Hz), 7.05 (d, 1H, J=2.5 Hz), 3.91 (s, 3H), 2.38 (s, 3H) | 166.3, 161.5, 159.2, 149.0, 130.2, 117.1, 109.5, 109.1, 56.5, 21.5 | mdpi.com |
| 2-(Naphthalen-1-yl)-7-nitro-4H-benzo[d] organic-chemistry.orgraco.catoxazin-4-one | CDCl₃ | 8.56 (d, 1H, J=2.3 Hz), 8.41 (d, 1H, J=8.0 Hz), 8.28 (dd, 1H, J=2.1, 8.2 Hz), 8.38–7.62 (m, 7H) | 159.6, 156.4, 154.8, 152.4, 138.8, 134.6, 133.2, 132.4, 131.7, 131.5, 130.2, 129.6, 129.2, 129.0, 127.9, 125.6, 122.2, 117.4 | nih.gov |
| 2-(4-Bromophenyl)-7-nitro-4H-benzo[d] organic-chemistry.orgraco.catoxazin-4-one | CDCl₃ | 8.49 (d, 1H, J=2.1 Hz), 8.37 (d, 1H, J=8.2 Hz), 8.24 (dd, 1H, J=2.2, 8.6 Hz), 7.84 (t, 1H, J=7.2 Hz), 7.78-7.65 (m, 3H) | 157.9, 155.8, 154.6, 152.5, 143.8, 134.6, 133.4, 132.6, 131.4, 129.6, 128.9, 122.4 | nih.gov |
When a compound can be grown as a single crystal, X-ray crystallography provides the definitive method for determining its three-dimensional structure in the solid state. mdpi.com This technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern is mathematically analyzed to generate a precise 3D map of atomic positions, bond lengths, bond angles, and torsional angles. mdpi.com This provides unequivocal proof of the molecule's constitution and conformation. The crystal structure of 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one, an analogue of the title compound, has been determined, confirming the planar nature of the benzoxazinone ring system and revealing details of its intermolecular interactions. researchgate.net
Table 3: Crystallographic Data for 7-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one
| Parameter | Value |
| Chemical Formula | C₁₄H₈N₂O₄ |
| Molecular Weight | 268.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.6403 (14) |
| b (Å) | 7.4693 (13) |
| c (Å) | 22.047 (4) |
| β (°) | 105.595 (6) |
| Volume (ų) | 1211.9 (4) |
| Z | 4 |
| Reference | researchgate.net |
Vibrational Spectroscopy (FT-IR, FT-Raman) and Theoretical Calculations
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural elucidation of complex organic molecules. When coupled with theoretical calculations, such as those based on Density Functional Theory (DFT), a detailed and comprehensive understanding of the molecular vibrational modes can be achieved. This section focuses on the vibrational characteristics of this compound and its analogues, drawing upon experimental data from related compounds and theoretical predictions to assign key spectral features.
While specific experimental spectra for this compound are not extensively reported in the literature, a thorough analysis can be constructed by examining the well-documented vibrational spectra of the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one. orientjchem.org The influence of the 6,7-dimethoxy substituents can then be inferred based on established group frequencies and theoretical modeling.
Theoretical calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with a suitable basis set like 6-31G*, have been shown to provide vibrational wavenumbers that are in good agreement with experimental FT-IR and FT-Raman data for the 2-phenyl-4H-3,1-benzoxazin-4-one scaffold. orientjchem.org These computational methods allow for the prediction of vibrational frequencies and intensities, and the potential energy distribution (PED) analysis helps in the precise assignment of each vibrational mode to specific functional groups and bond deformations within the molecule.
The vibrational spectrum of 2-phenyl-4H-3,1-benzoxazin-4-one is characterized by several key regions corresponding to the vibrations of the phenyl ring, the benzoxazinone core, and the carbonyl group. The introduction of methoxy (B1213986) groups at the 6 and 7 positions is expected to introduce new vibrational modes and shift the frequencies of existing ones due to both electronic and mass effects.
Key Vibrational Modes of the 2-Phenyl-4H-3,1-benzoxazin-4-one Scaffold:
Carbonyl Stretching (νC=O): The most intense and characteristic band in the FT-IR spectrum of benzoxazinones is the C=O stretching vibration of the lactone ring. For the parent compound, this is typically observed in the region of 1700-1750 cm⁻¹. scispace.com
C=N Stretching (νC=N): The stretching vibration of the C=N bond within the oxazine (B8389632) ring is another key feature, usually appearing in the 1620-1680 cm⁻¹ range. scispace.com
Aromatic C-H Stretching (νC-H): The stretching vibrations of the C-H bonds in the aromatic rings (both the phenyl group and the benzene part of the benzoxazinone) are expected in the 3000-3150 cm⁻¹ region. scispace.com
Aromatic C=C Stretching (νC=C): The in-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net
C-O-C Stretching (νC-O-C): The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage within the oxazine ring are expected in the 1000-1300 cm⁻¹ range. esisresearch.org
The table below summarizes the experimentally observed and theoretically calculated vibrational frequencies for the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one. orientjchem.org
| Vibrational Mode | Observed FT-IR (cm⁻¹) | Observed FT-Raman (cm⁻¹) | Calculated (B3LYP/6-31G*) (cm⁻¹) |
| Aromatic C-H Stretch | 3065 | 3068 | 3070 |
| C=O Stretch | 1745 | 1740 | 1750 |
| C=N Stretch | 1640 | 1642 | 1645 |
| Aromatic C=C Stretch | 1595 | 1600 | 1602 |
| Aromatic C=C Stretch | 1550 | 1555 | 1558 |
| C-O-C Asymmetric Stretch | 1250 | 1255 | 1258 |
| C-O-C Symmetric Stretch | 1070 | 1075 | 1078 |
Influence of 6,7-Dimethoxy Substitution:
The introduction of methoxy groups at the 6 and 7 positions of the benzoxazinone ring in this compound will lead to predictable changes in the vibrational spectrum.
Methoxy Group Vibrations: The methoxy groups themselves will introduce characteristic vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups are expected in the 2900-3000 cm⁻¹ region. The C-O stretching vibrations of the Ar-OCH₃ system will likely appear as strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. nih.gov Methyl rocking and wagging modes are also expected at lower frequencies.
Shifts in Ring Vibrations: The electron-donating nature of the methoxy groups will influence the electronic distribution within the benzoxazinone ring system. This can lead to shifts in the frequencies of the C=O, C=N, and aromatic C=C stretching vibrations. The precise direction and magnitude of these shifts would require specific theoretical calculations for the 6,7-dimethoxy derivative.
Computational Chemistry and Molecular Modeling Studies of 6,7 Dimethoxy 2 Phenyl 4h 3,1 Benzoxazin 4 One
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules like 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one. DFT calculations allow for the determination of various molecular properties that are crucial for understanding its reactivity and stability.
Detailed DFT studies on related dimethoxybenzene and benzoxazinone (B8607429) derivatives have established methodologies to analyze electronic characteristics. nih.govscispace.com For instance, calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. Such information is vital for predicting how the molecule will interact with biological targets, such as proteins or nucleic acids. For example, in similar structures, MEP analysis has helped identify regions prone to hydrogen bonding and other non-covalent interactions. nih.gov While specific DFT data for this compound is not extensively published, the established principles from related compounds provide a robust framework for its theoretical analysis.
Table 1: Key Parameters from DFT Calculations and Their Significance
| Parameter | Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |
| MEP Map | Visualizes charge distribution and predicts sites for intermolecular interactions. |
Molecular Docking Simulations for Ligand-Target Interactions (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules like this compound might interact with a biological target, typically a protein receptor.
In silico studies on various benzoxazinone derivatives have demonstrated their potential to bind to a range of biological targets. researchgate.netnih.gov The process involves preparing a 3D structure of the ligand (the benzoxazinone) and the target protein and then using a docking algorithm to sample possible binding poses.
Once docked, the resulting poses are analyzed to understand the specific interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and amino acid residues in the protein's active site. For example, docking studies on a 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one analog against Methionyl-tRNA Synthetase revealed key steric interactions within the binding pocket. researchgate.net Such analyses are crucial for explaining the molecule's mechanism of action and for designing derivatives with improved binding.
Docking programs use scoring functions to estimate the binding affinity of the ligand for the target protein. These scores, often expressed in kcal/mol, provide a prediction of the ligand's potency. Lower binding energy scores generally indicate a more stable complex and potentially higher biological activity. Studies on other heterocyclic compounds have successfully used these scores to rank potential inhibitors before their synthesis and experimental testing, thereby streamlining the drug discovery process. nih.govsamipubco.com
Table 2: Common Interactions Analyzed in Molecular Docking
| Interaction Type | Description | Key Molecular Features |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and a highly electronegative atom (e.g., O, N). | Hydroxyl, amine, carbonyl groups. |
| Hydrophobic | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Phenyl rings, alkyl chains. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl group of the compound. |
| Van der Waals | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in proximity. |
Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a ligand-protein complex predicted by molecular docking, MD simulations provide insights into its stability and the conformational changes that may occur.
MD simulations on a novel benzo scispace.comnih.govoxazin-3(4H)-one derivative complexed with acetylcholinesterase showed that the complex remained stable throughout the simulation period. nih.gov Key metrics monitored during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the complex. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.gov These simulations can reveal subtle but critical dynamic behaviors that are not captured by static docking models.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling (in silico)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds.
For the benzoxazinone class of compounds, QSAR models have been developed to predict their ecotoxicological effects. nih.gov These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical equation that relates the structure to toxicity. A successfully developed QSAR model exhibits good internal predictive ability, allowing for the reliable estimation of the activity of related compounds. nih.gov This approach is invaluable for prioritizing which derivatives of this compound should be synthesized and tested.
In Vitro Investigations of Biological Activities of 6,7 Dimethoxy 2 Phenyl 4h 3,1 Benzoxazin 4 One and Its Analogues
Enzyme Inhibition Assays (in vitro)
Alpha-Chymotrypsin Inhibition
The 2-aryl-4H-3,1-benzoxazin-4-one scaffold has been identified as a promising framework for the development of α-chymotrypsin inhibitors. A number of studies have demonstrated the significant in vitro inhibitory properties of this class of compounds. For instance, a series of 2-aryl-4H-3,1-benzoxazin-4-one derivatives were synthesized and evaluated for their inhibitory activity against α-chymotrypsin, with many exhibiting IC50 values in the micromolar range. researchgate.net
In one study, compounds such as 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one, 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one, and 2-(1-naphthyl)-4H-3,1-benzoxazin-4-one were found to be particularly potent, with IC50 values of 7.22 ± 0.75 µM, 6.99 ± 0.29 µM, and 5.42 ± 1.66 µM, respectively. researchgate.net These values indicate a higher potency than the standard inhibitor, chymostatin, which had an IC50 of 7.13 ± 1.06 µM in the same study. researchgate.net
Preliminary structure-activity relationship (SAR) analyses suggest that the nature and position of substituents on the 2-phenyl ring play a crucial role in the inhibitory potential. nih.gov For instance, the presence of a fluoro group on the phenyl ring was observed to increase inhibitory potential, followed by chloro and bromo substituents. nih.gov Furthermore, compounds with strong electron-donating or withdrawing groups on the phenyl substituent showed good inhibitory potential, with the order of activity being ortho > meta > para. nih.gov Kinetic studies have revealed that these compounds can act as competitive or mixed-type inhibitors of α-chymotrypsin. nih.gov
Table 1: Alpha-Chymotrypsin Inhibitory Activity of Selected 2-Aryl-4H-3,1-benzoxazin-4-one Analogues
| Compound | IC50 (µM) |
|---|---|
| 2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one | 7.22 ± 0.75 |
| 2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-one | 6.99 ± 0.29 |
| 2-(1-Naphthyl)-4H-3,1-benzoxazin-4-one | 5.42 ± 1.66 |
Lysine (B10760008) Methyltransferase (SMYD2) Inhibition
The benzoxazinone (B8607429) scaffold has been successfully exploited in the development of potent and selective inhibitors of lysine methyltransferase SMYD2. A notable early example is AZ505, a benzoxazinone derivative identified through high-throughput screening, which exhibits an IC50 of 0.12 µM against SMYD2. medchemexpress.comresearchgate.net AZ505 demonstrated high selectivity, being over 600-fold more selective for SMYD2 than for other histone methyltransferases such as SMYD3, DOT1L, and EZH2. medchemexpress.com
Building upon the structure of AZ505, systematic exploration of the structure-activity relationships of the benzoxazinone core led to the synthesis of A-893, a highly potent and selective SMYD2 inhibitor with an IC50 of 2.8 nM. nih.govacs.orgnih.gov The significant enhancement in potency of A-893 highlights the potential for developing highly effective enzyme inhibitors based on the benzoxazinone framework. A-893 also demonstrated excellent selectivity when tested against a panel of 31 other methyltransferases. nih.gov
Table 2: SMYD2 Inhibitory Activity of Benzoxazinone Analogues
| Compound | IC50 |
|---|---|
| AZ505 | 0.12 µM |
Carbonic Anhydrase (CA) Inhibition
The inhibition of carbonic anhydrase (CA) by compounds featuring a benzoxazinone moiety has been an area of active investigation. tandfonline.comnih.gov CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications. tandfonline.com Studies have shown that various coumarin (B35378) and benzoxazinone-based compounds can inhibit human carbonic anhydrase (hCA) isoforms I and II. tandfonline.comnih.gov The benzoxaborole scaffold, which shares some structural similarities with benzoxazinones, has also been identified as a class of CA inhibitors. nih.gov While specific inhibitory data for 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one against CA isoforms are not extensively detailed in the available literature, the established activity of the broader benzoxazinone class suggests potential for this compound and its analogues to interact with and inhibit carbonic anhydrases.
Tyrosine Kinase Inhibition
The benzoxazinone scaffold has emerged as a promising template for the design of inhibitors targeting tyrosine kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. rsc.org Research has led to the design and synthesis of novel 1,4-benzoxazin-3-one derivatives with inhibitory activity against key tyrosine kinases like KDR (Vascular Endothelial Growth Factor Receptor-2) and ABL. nih.gov
Furthermore, studies on 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones have demonstrated their potential as anticancer agents, with some analogues showing promising activity. nih.gov For instance, a derivative with 3,4-dimethoxy moieties on the 2-aryl ring exhibited high antioxidant activity, and computational docking studies suggested favorable binding interactions with tyrosine kinase domains. nih.gov These findings indicate that the 2-phenyl-4H-3,1-benzoxazin-4-one core, including the 6,7-dimethoxy substituted variant, represents a viable starting point for the development of novel tyrosine kinase inhibitors.
Methionyl-tRNA Synthetase (MRS) Inhibition
Methionyl-tRNA synthetase (MRS) is an essential enzyme in protein synthesis and a validated target for antimicrobial agents. While extensive research has been conducted to identify inhibitors of MRS, the current body of scientific literature does not provide specific evidence for the direct inhibition of this enzyme by this compound or its close analogues. nih.govrsc.org The known inhibitors of MRS typically belong to other chemical classes, and further investigation would be required to determine if the benzoxazinone scaffold possesses any activity against this particular enzyme.
Serine Protease Inhibition (e.g., C1r serine protease)
Derivatives of 4H-3,1-benzoxazin-4-one are well-documented as potent inhibitors of various serine proteases. nih.gov Their mechanism of action typically involves the acylation of the active site serine residue, forming a stable acyl-enzyme intermediate that renders the enzyme inactive. nih.gov This inhibitory activity has been demonstrated against several key serine proteases.
One notable target is the complement enzyme C1r, a serine protease that initiates the classical complement cascade. A series of 2-amino-4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as inhibitors of this enzyme. researchgate.net
Analogues of the core benzoxazinone structure have also shown significant inhibitory activity against other serine proteases, such as human leukocyte elastase (HLE) and proteinase 3. Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones revealed that a 5-methyl derivative was a rapid acylator of human leukocyte proteinase 3, exhibiting a Ki value of 1.8 nM. nih.gov Structure-activity relationship studies have found that substitutions on the benzoxazinone ring can significantly enhance inhibitory potency. For instance, benzoxazinones with methyl or ethyl groups at the 5-position are better inhibitors of HLE. nih.gov Furthermore, incorporating electron-withdrawing groups at the 2-position can lead to lower Ki values due to increased acylation rates. nih.gov
Receptor Binding Studies (in vitro)
The versatility of the benzoxazinone scaffold extends to interactions with cellular receptors. Research has led to the identification of benzoxazin-3-one (B8392483) derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor (MR) antagonists. acs.org The MR is a key target for managing cardiovascular diseases. Through high-throughput screening and subsequent optimization, a series of benzoxazin-3-one derivatives featuring a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position were identified. acs.org One of the most potent compounds in this series, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one, demonstrated high activity and selectivity for the MR. acs.org
In a different context, computational screening identified a benzoxazinone-containing compound, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione, as a novel dual inhibitor of EGFR and HER2 kinases. nih.gov This compound showed a strong binding affinity for both receptors in silico, which was subsequently confirmed in vitro. nih.gov
Cell-Based Assays for Specific Biological Pathways (in vitro)
Numerous studies have confirmed the antineoplastic potential of 2-phenyl-4H-3,1-benzoxazin-4-one and its analogues against various human cancer cell lines. nih.gov One study reported the activity of 2-phenyl-4H-benzo[d] mdpi.comscilit.comoxazin-4-one against the A549 human lung cancer cell line, with an IC50 value of 65.43 ±2.7 μg/mL. researchgate.net
Structure-activity relationship studies have explored how different substitutions impact cytotoxicity. An investigation of eight 2-aryl-4H-3,1-benzoxazin-4-one analogues found that two compounds exhibited good cytotoxicity in P388 leukemia cells, with ID50 values of 9.9 and 8.9 µM. nih.gov The nitro-substituted analogue, in particular, was also found to alter the cell cycle distribution in these cells. nih.gov Further research identified a compound, C3, which contains the benzoxazinone moiety, as a potent dual inhibitor of EGFR and HER2 kinases, with IC50 values of 37.24 nM and 45.83 nM, respectively. nih.gov This compound also demonstrated growth inhibition in KATOIII and Snu-5 gastric cancer cell lines. nih.gov
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-phenyl-4H-benzo[d] mdpi.comscilit.comoxazin-4-one | A549 (Lung) | IC50 | 65.43 µg/mL | researchgate.net |
| 2-Aryl-benzoxazin-4-one (analogue 3) | P388 (Leukemia) | ID50 | 9.9 µM | nih.gov |
| Nitrobenzoxazin-4-one (analogue 10) | P388 (Leukemia) | ID50 | 8.9 µM | nih.gov |
| Compound C3 | EGFR Kinase | IC50 | 37.24 nM | nih.gov |
| HER2 Kinase | IC50 | 45.83 nM | nih.gov | |
| KATOIII (Gastric) | GI50 | 84.76 nM | nih.gov | |
| Snu-5 (Gastric) | GI50 | 48.26 nM | nih.gov |
The benzoxazinone core is a component of various compounds with demonstrated antimicrobial properties. nih.gov For example, the natural product 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) has been shown to possess growth inhibitory properties against several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and the yeast Saccharomyces cerevisiae. nih.gov
Synthetic analogues have also been developed and tested. A series of 3-[(5-methyl-1,3-benzoxazol-2-yl)amino]-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones, which are structurally related to benzoxazinones, were screened for activity against Gram-positive (B. subtilis, S. aureus, S. epidermidis) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as several fungal strains (R. oryzae, A. niger, A. flavus, C. albicans, S. cerevisiae). asianpubs.org Several compounds from this series emerged as highly potent antimicrobial agents. asianpubs.org Additionally, novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have been synthesized and evaluated for their in vitro antifungal activities against various plant pathogenic fungi, with some compounds showing moderate to good activity. nih.gov
| Compound Analogue | Target Organism | Activity | Reference |
|---|---|---|---|
| DIMBOA | Staphylococcus aureus | Growth Inhibition | nih.gov |
| Escherichia coli | Growth Inhibition | nih.gov | |
| Saccharomyces cerevisiae | Growth Inhibition | nih.gov | |
| Benzoxazole Associated Benzothiazine-4-ones (e.g., 6b, 6c, 6e) | Gram-positive & Gram-negative bacteria | Potent Activity | asianpubs.org |
| Various fungal strains | Potent Activity | asianpubs.org | |
| 1,4-Benzoxazin-3-one acylhydrazones (e.g., 5L, 5o) | Gibberella zeae | EC50 = 20.06 µg/ml (5L) | nih.gov |
| Gibberella zeae | EC50 = 23.17 µg/ml (5o) | nih.gov |
The anti-inflammatory potential of compounds related to the benzoxazinone structure has been investigated in various cellular models. nih.gov These studies often involve stimulating immune cells, such as macrophages, with inflammatory agents like lipopolysaccharide (LPS) and then measuring the production of pro-inflammatory mediators.
For instance, studies on dietary flavones, which share some structural similarities with the 2-phenyl portion of the target compound, have demonstrated significant anti-inflammatory activity in RAW264.7 macrophage models. mdpi.com These compounds were shown to suppress the overexpression of pro-inflammatory biomarkers. mdpi.com Specifically, 6,3´,4´- and 7,3´,4´-trihydroxyflavone dose-dependently suppressed mediators such as nitric oxide (NO) and interleukin-1β (IL-1β). mdpi.com The mechanism of action for these compounds was linked to the inhibition of key inflammatory signaling pathways, including the IL-17, TNF, and JAK-STAT pathways. mdpi.com While not benzoxazinones themselves, these findings highlight the anti-inflammatory potential of the broader class of phenyl-substituted heterocyclic compounds in relevant cellular models.
The antioxidant capacity of benzoxazinone analogues has been evaluated using various in vitro cell-free and cell-based assays. nih.gov A common biochemical method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the radical.
Studies on benzoxazinic nitrones have shown them to possess superior antioxidant activity compared to the well-known antioxidant α-phenyl-tert-butylnitrone (PBN). mdpi.comscilit.com The introduction of an electron-withdrawing group in the phenyl moiety of these nitrones was found to significantly increase their antioxidant capacity in both cell-free (DPPH) and cellular systems. mdpi.comscilit.com The primary antioxidant mechanism was suggested to be hydrogen atom transfer (HAT). mdpi.comscilit.com
Similarly, the natural benzoxazinone derivative DIMBOA was found to exhibit potent free-radical scavenging activity in DPPH and ABTS assays. nih.gov A series of synthesized benzothiazine-4-ones, related to the target scaffold, also showed good antioxidant potency in the DPPH assay, comparable to the standard antioxidant ascorbic acid. asianpubs.org
| Compound Analogue | Assay | Finding | Reference |
|---|---|---|---|
| Benzoxazinic Nitrones | DPPH, Cellular Assays | Superior activity to PBN; enhanced by electron-withdrawing groups. | mdpi.comscilit.com |
| DIMBOA | DPPH Assay | Potent free-radical scavenging activity. | nih.gov |
| ABTS Assay | Potent free-radical scavenging activity. | nih.gov | |
| Benzothiazine-4-ones | DPPH Assay | Good antioxidant potency, comparable to ascorbic acid. | asianpubs.org |
Antiviral Activity in Cell Cultures (in vitro)
Investigations into the antiviral potential of 2-phenyl-4H-3,1-benzoxazin-4-one analogues have demonstrated notable efficacy against several viruses in cell culture models. A study focusing on a series of these compounds revealed significant activity against Human Coronavirus (HCoV). nih.gov The inhibitory concentrations (IC₅₀) for the most active analogues highlight their potential as antiviral agents. For instance, compound 5 (2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one) was identified as the most potent, with an IC₅₀ of 1.92 μg/mL against HCoV. nih.gov
Furthermore, 2-phenyl-benzoxazin-4-ones serve as key intermediates in the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, which have also been evaluated for their antiviral effects. researchgate.net These derivatives have shown modest activity against a range of DNA viruses. Specifically, certain compounds exhibited inhibitory effects on Herpes Simplex Virus type 1 (HSV-1), with IC₅₀ values in the range of 20–30 µM. researchgate.net Modest activity was also observed against vaccinia virus and cowpox virus, with IC₅₀ values between 20-60 µM, comparable to the antiviral drug cidofovir. researchgate.net However, weak to no activity was noted against human cytomegalovirus. researchgate.net The low cytotoxicity of these compounds at concentrations up to 100 µM suggests a potentially virus-specific mechanism of action. researchgate.net
Below is a data table summarizing the in vitro anti-human coronavirus (HCoV) activity of several 2-phenyl-4H-3,1-benzoxazin-4-one analogues. nih.gov
| Compound | R | IC₅₀ (μg/mL) against HCoV |
| 1 | H | 6.08 |
| 3 | 2-Cl | 5.06 |
| 4 | 3-Cl | 6.83 |
| 5 | 4-Cl | 1.92 |
| 6 | 4-Br | 7.59 |
| 7 | 4-F | 5.79 |
Investigation of Molecular Targets and Mechanism of Action at the Cellular Level (in vitro)
The molecular mechanisms underlying the antiviral activity of 2-phenyl-4H-3,1-benzoxazin-4-one and its analogues are an area of active investigation. Computational and in vitro studies have begun to elucidate their potential cellular targets and modes of action.
A significant proposed mechanism for the antiviral effect of benzoxazinones is the inhibition of viral proteases, which are essential for the viral replication cycle. nih.gov Molecular docking studies have identified the Herpes Simplex Virus type 1 (HSV-1) protease as a potential target for these compounds. nih.gov The inhibitory action is believed to occur through the formation of an acyl-enzyme complex with a key serine residue (Ser129) within the catalytic triad (B1167595) of the protease. nih.gov This interaction is further stabilized by hydrophobic interactions within the active site, effectively inactivating the enzyme and disrupting viral replication. nih.gov The binding mode of these compounds is characterized by a hydrogen bond with Ser129, facilitating the nucleophilic attack on the carbonyl group of the benzoxazinone. nih.gov
In addition to direct enzyme inhibition, some benzoxazinone analogues have been shown to modulate host cell pathways involved in the viral life cycle. For example, certain 2-phenyl-benzoxazinones have demonstrated significant inhibitory effects on the expression of Intercellular Adhesion Molecule 1 (ICAM-1). nih.gov ICAM-1 is a cell surface glycoprotein (B1211001) that can be utilized by some viruses for entry into host cells. By downregulating the expression of this molecule, these compounds may interfere with the initial stages of viral infection. Specifically, 4'-chloro and 4'-bromo substituted 2-phenyl benzoxazinones were found to be effective inhibitors of ICAM-1 expression. nih.gov
The general mechanism of antiviral drugs often involves targeting various stages of the viral life cycle, such as attachment and entry, uncoating, replication of the viral genome, synthesis of viral proteins, and assembly and release of new virions. youtube.com For DNA viruses, many antiviral agents are nucleotide analogues that incorporate into the growing viral DNA, causing premature termination of its synthesis. youtube.com Protease inhibitors, another major class of antivirals, block the cleavage of precursor viral proteins into their functional components, which is crucial for viral assembly. youtube.com The action of benzoxazinone derivatives as serine protease inhibitors aligns with this established antiviral strategy. nih.gov
Structure Activity Relationship Sar Studies for 6,7 Dimethoxy 2 Phenyl 4h 3,1 Benzoxazin 4 One and Its Analogues
Identification of Key Pharmacophoric Features for in vitro Biological Activities
The fundamental pharmacophore of this class of compounds is the 2-phenyl-4H-3,1-benzoxazin-4-one scaffold. This fused heterocyclic system presents several key features essential for its biological activities, which include anticancer, antimicrobial, and enzyme-inhibiting properties. researchgate.netnih.govmdpi.com
The core structure consists of:
A Benzoxazinone (B8607429) Heterocycle: This rigid, bicyclic system serves as the primary scaffold. The nitrogen and oxygen atoms within the ring are potential hydrogen bond acceptors, crucial for interacting with biological targets. researchgate.net The core structural framework contains two reactive sites, C2 and C4, which have partial positive charges, making them susceptible to nucleophilic attack and key to certain mechanisms of action. mdpi.com
A Phenyl Group at Position 2: This aromatic ring is a critical component for activity. Its orientation and substitution pattern significantly modulate the biological response. The near-planar geometry between the phenyl ring and the benzoxazinone core allows for potential π-π stacking interactions with aromatic residues in target proteins. nih.govnih.govresearchgate.net
A Carbonyl Group at Position 4: The ketone group is a key hydrogen bond acceptor and contributes to the electrophilic nature of the C4 carbon.
Quantitative structure-activity relationship (QSAR) models developed for 1,4-benzoxazin-3-one antimicrobials have identified shape, volume-surface (VolSurf), and hydrogen-bonding properties as frequent and critical descriptors for activity against fungi and bacteria. nih.govwur.nl This underscores the importance of the molecule's three-dimensional structure and its ability to form specific intermolecular interactions. For many biological targets, the benzoxazine (B1645224) core is considered a valuable scaffold for developing new therapeutic agents. nih.gov
Influence of Substituent Effects (Electronic, Steric) on Potency and Selectivity
The potency and selectivity of 2-phenyl-4H-3,1-benzoxazin-4-one analogues are profoundly influenced by the nature and position of substituents on both the benzoxazinone ring and the 2-phenyl ring. These effects can be broadly categorized as electronic (electron-donating or electron-withdrawing) and steric (related to the size and shape of the substituent).
Studies on the inhibition of the serine protease α-chymotrypsin by a series of benzoxazinone derivatives have provided detailed SAR insights. nih.gov A preliminary finding indicated that the presence of substituents on the benzoxazinone portion of the molecule tends to reduce inhibitory potential. Conversely, substitutions on the 2-phenyl ring were found to modulate activity significantly. Halogen substituents (F, Cl, Br) on the phenyl ring increased inhibitory potential. nih.gov Furthermore, compounds with strong electron-donating or electron-withdrawing groups on the 2-phenyl substituent demonstrated good inhibitory activity, with the potency order being ortho > meta > para substitution. nih.gov
Regarding the specific case of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one , the two methoxy (B1213986) groups at the C6 and C7 positions are electron-donating. Based on the general SAR for α-chymotrypsin inhibitors, these groups on the benzoxazinone ring might be expected to decrease potency for that specific target. nih.gov However, in other contexts, such as tyrosine kinase inhibition, 6,7-dimethoxy substitution on a similar quinazoline (B50416) scaffold led to a "supra-additive" effect, dramatically increasing potency by orders of magnitude beyond what would be predicted from the individual contributions of each methoxy group. acs.org This suggests that the influence of the 6,7-dimethoxy groups is highly target-dependent and could confer exceptional potency against specific enzymes.
The following table summarizes the structure-activity relationships for a series of 2-phenyl-4H-3,1-benzoxazin-4-one analogues as α-chymotrypsin inhibitors, highlighting the impact of substituents on the 2-phenyl ring.
| Compound | Substituent (R) on 2-Phenyl Ring | IC₅₀ (μM) |
|---|---|---|
| 1 | 4-F | 6.5 ± 0.1 |
| 2 | 2-F | 10.3 ± 0.2 |
| 3 | 2-Cl | 12.1 ± 0.1 |
| 4 | 4-Cl | 15.2 ± 0.2 |
| 5 | 2-Br | 18.9 ± 0.9 |
| 6 | 4-Br | 20.3 ± 0.1 |
| 7 | 2-OH | 21.1 ± 0.1 |
| 8 | 4-NO₂ | 25.6 ± 0.2 |
| 9 | Unsubstituted | 341.1 ± 1.1 |
Data sourced from a study on α-chymotrypsin inhibitors. nih.gov
Rational Design of Enhanced Benzoxazinone Derivatives Based on SAR Elucidation
The elucidation of SAR provides a clear framework for the rational design of new benzoxazinone derivatives with potentially superior biological profiles. By integrating the knowledge of key pharmacophoric features and substituent effects, medicinal chemists can strategically modify the parent structure to optimize interactions with a specific biological target.
Based on existing SAR, several strategies for the rational design of enhanced derivatives of this compound can be proposed:
Modification of the 2-Phenyl Ring: Given that halogenation of the 2-phenyl ring enhances activity against α-chymotrypsin, introducing substituents like fluorine or chlorine at the ortho or para positions could be a promising approach. nih.gov Combining the potent 6,7-dimethoxy substitution on the core with optimal substitution on the 2-phenyl ring could lead to synergistic effects.
Exploring Bioisosteric Replacements: The 2-phenyl group could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine (B92270), thiophene) to explore new interactions and improve properties.
Target-Specific Optimization: The dramatic effect of 6,7-dimethoxy substitution in EGFR kinase inhibitors suggests that the core of this compound could be a privileged scaffold for designing new kinase inhibitors. acs.org Design efforts would focus on modifying the 2-phenyl moiety to fit the ATP-binding pocket of specific kinases.
Computational and QSAR-Guided Design: QSAR models, like those developed for antimicrobial benzoxazinones, can be used to predict the activity of novel, un-synthesized compounds. nih.govwur.nl This in silico screening allows for the prioritization of molecules with the highest probability of success, making the design and synthesis process more efficient.
Correlation between Structural Features and in vitro Mechanistic Pathways
The structural characteristics of 2-phenyl-4H-3,1-benzoxazin-4-one and its analogues are directly linked to their in vitro mechanisms of action. The benzoxazinone scaffold is a known "privileged structure" that can interact with a variety of biological targets, often through enzyme inhibition.
Enzyme Inhibition: The 4H-3,1-benzoxazin-4-one core is a recognized inhibitor of several hydrolase enzymes, including serine proteases like α-chymotrypsin. researchgate.netnih.gov The mechanism often involves the interaction of the benzoxazinone with the enzyme's active site. The electrophilic carbons at positions C2 and C4 are key reactive sites. mdpi.com For serine proteases, the mechanism can involve nucleophilic attack by the active site serine residue on the C4 carbonyl, leading to the opening of the oxazinone ring and acylation of the enzyme, resulting in inhibition. Kinetic studies of α-chymotrypsin inhibition by benzoxazinone derivatives have confirmed various modes of inhibition, including competitive and non-competitive mechanisms. nih.gov
Antioxidant Pathways: While not the primary compound, related benzoxazinic nitrones have been shown to act as potent antioxidants. mdpi.com Their mechanism involves scavenging free radicals, a process facilitated by the electronic properties of the fused ring system. This suggests that the benzoxazinone scaffold has the potential to participate in redox-related mechanistic pathways, depending on its substitution pattern.
Interactions with Protein Kinases: The potent activity of the structurally related 6,7-dimethoxyquinazoline (B1622564) highlights a potential mechanism involving competitive binding at the ATP site of protein kinases. acs.org The planar heterocyclic system mimics the adenine (B156593) ring of ATP, while the 2-phenyl group can be tailored to occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.
The correlation is clear: the rigid, planar, and electronically tunable benzoxazinone scaffold is well-suited for fitting into enzymatic active sites, while its specific substituents dictate the potency and selectivity of these interactions, thereby determining the ultimate in vitro mechanistic pathway.
Future Perspectives and Emerging Research Directions for 6,7 Dimethoxy 2 Phenyl 4h 3,1 Benzoxazin 4 One Research
Development of Novel and Efficient Synthetic Methodologies
The synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones has been a subject of extensive research, with several methods developed to improve efficiency, yield, and environmental friendliness. A common precursor for these syntheses is anthranilic acid and its derivatives.
One established method involves the reaction of anthranilic acids with aroyl chlorides in the presence of pyridine (B92270). nih.gov Variations of this approach aim to simplify the process and reduce the use of hazardous reagents. For instance, a one-pot synthesis has been developed reacting anthranilic acids with orthoesters in ethanol (B145695), catalyzed by acetic acid, under thermal or microwave conditions. mdpi.com
More recent innovations focus on green chemistry principles. A rapid and efficient mechanochemical synthesis has been reported, utilizing solvent-assisted grinding of N-substituted anthranilic acid derivatives with 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine (B44618). This method offers high yields in a very short reaction time at room temperature. organic-chemistry.org
Another approach involves the use of ultrasound conditions to promote the condensation of anthranilic acids and aryl aldehydes in the presence of acetic anhydride (B1165640), leading to N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields without the need for transition-metal catalysts. nih.gov Furthermore, hypervalent iodine-mediated cross-dehydrogenative coupling presents a transition-metal-free method for the direct C-O bond formation to construct the benzoxazinone (B8607429) ring. nih.gov
| Methodology | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Classical Synthesis | Anthranilic acid, Aroyl chloride, Pyridine | Well-established | nih.gov |
| Orthoester Condensation | Anthranilic acid, Orthoester, Acetic acid, Ethanol (Thermal or Microwave) | One-pot synthesis | mdpi.com |
| Mechanochemical Synthesis | N-substituted anthranilic acid, 2,4,6-trichloro-1,3,5-triazine, Triphenylphosphine (catalytic), Solvent-assisted grinding | Rapid, high yield, green chemistry | organic-chemistry.org |
| Ultrasound-assisted Synthesis | Anthranilic acid, Aryl aldehyde, Acetic anhydride, Ultrasound | High yield, transition-metal-free | nih.gov |
| Hypervalent Iodine-mediated Cyclization | N-alkyl-N-aryl anthranilic acids, PhI(OAc)2/NaN3 | Transition-metal-free, direct C-O bond formation | nih.gov |
Exploration of Underexplored Biological Activities and Target Identification (in vitro)
Benzoxazinone derivatives are known to exhibit a wide spectrum of biological activities. While much research has been conducted, there remains significant potential for exploring underexplored activities and identifying novel molecular targets for 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one and related compounds.
In vitro studies have demonstrated the potential of benzoxazinones as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov For example, certain benzoxazinone derivatives have shown inhibitory activity against human topoisomerase I, suggesting a potential mechanism for their anticancer effects. nih.gov
A high-throughput computational screening followed by in vitro evaluation identified a benzoxazinone derivative, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione, as a dual inhibitor of EGFR and HER2 kinases with IC50 values of 37.24 nM and 45.83 nM, respectively. This compound also inhibited the proliferation of gastric cancer cell lines KATOIII and Snu-5 with GI50 values of 84.76 nM and 48.26 nM, respectively. nih.gov
The antimicrobial properties of benzoxazinones have also been investigated. For instance, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) has demonstrated growth inhibitory properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, as well as the yeast Saccharomyces cerevisiae. nih.gov Other studies have reported good activities of benzoxazinone derivatives against Bacillus Thuringenesis, Klebseilla Pneumonia, Trichoderma Herzianum, and Trichoderma Virdi. sapub.org
| Compound/Derivative | Biological Activity | Assay/Target | Results | Reference |
|---|---|---|---|---|
| 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione | Anticancer | EGFR Kinase Inhibition | IC50 = 37.24 nM | nih.gov |
| 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione | Anticancer | HER2 Kinase Inhibition | IC50 = 45.83 nM | nih.gov |
| 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione | Anticancer | KATOIII cell proliferation | GI50 = 84.76 nM | nih.gov |
| 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione | Anticancer | Snu-5 cell proliferation | GI50 = 48.26 nM | nih.gov |
| 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) | Antimicrobial | Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae | Growth inhibitory properties | nih.gov |
| Various Benzoxazinone Derivatives | Antimicrobial | Bacillus Thuringenesis, Klebseilla Pneumonia, Trichoderma Herzianum, Trichoderma Virdi | Good activity | sapub.org |
Integration of Artificial Intelligence and Machine Learning in Benzoxazinone Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and these technologies hold immense promise for the exploration of benzoxazinone compounds. astrazeneca.com AI and ML algorithms can be employed to accelerate various stages of the drug discovery pipeline, from initial hit identification to lead optimization. nih.gov
Machine learning models, such as graph neural networks and transformer models, can be trained on large datasets of chemical structures and their biological activities to predict the properties of novel benzoxazinone derivatives. astrazeneca.com This can help in prioritizing the synthesis and testing of compounds with the highest probability of success, thereby saving time and resources. astrazeneca.com AI can also be used for de novo drug design, generating novel molecular structures with desired pharmacological profiles. nih.gov
Challenges and Opportunities in the Academic Research of Benzoxazinone Compounds
The academic research of benzoxazinone compounds is presented with both challenges and significant opportunities. A key challenge lies in the development of synthetic methodologies that are not only efficient and high-yielding but also environmentally sustainable. While progress has been made with green chemistry approaches, there is still room for improvement.
Another challenge is the comprehensive elucidation of the mechanism of action for their various biological activities. While some targets have been identified, a deeper understanding of the molecular interactions is crucial for rational drug design and optimization.
Despite these challenges, the field is ripe with opportunities. The broad spectrum of biological activities of benzoxazinones suggests that these compounds could be developed into therapeutic agents for a wide range of diseases. The structural simplicity and synthetic accessibility of the benzoxazinone scaffold make it an attractive starting point for the development of compound libraries for high-throughput screening.
The increasing availability of computational tools, including AI and ML, provides a significant opportunity to accelerate the discovery and development of new benzoxazinone-based drugs. Collaboration between academic researchers with expertise in synthetic chemistry, pharmacology, and computational sciences will be key to unlocking the full therapeutic potential of this promising class of compounds.
Q & A
Basic: What are the established synthetic routes for 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one?
The compound is synthesized via a two-stage process :
- Stage 1 : Schotten-Baumann acylation of anthranilic acid derivatives. For example, 2-acetamido-4,5-dimethoxybenzoic acid is formed by reacting nitrohomoveratric acid with acetyl chloride in an alkaline medium, maintaining pH control to ensure efficient acylation .
- Stage 2 : Cyclization using propionic anhydride or benzoyl chloride. For the phenyl-substituted derivative, benzoyl chloride is employed to form the benzoxazinone core through reflux in acetic anhydride .
- Alternative methods : A one-pot synthesis using iminium cations (from cyanuric chloride/DMF) as cyclizing agents under mild conditions avoids harsh reagents like polyphosphoric acid .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
- Spectroscopy :
- Elemental analysis validates purity (e.g., C: 44.22%, H: 1.23%, N: 3.45%) .
- Chromatography : TLC monitors reaction progress, while HPLC or UHPLC columns (e.g., phenyl-hexyl phases) resolve complex mixtures .
Basic: What are the key intermediates in its synthesis, and how are they stabilized?
- 2-Acetamido-4,5-dimethoxybenzoic acid : Formed via Schotten-Baumann acylation. Stabilized by maintaining alkaline conditions to prevent hydrolysis .
- Nitrohomoveratric acid : A precursor synthesized from polyphosphoric acid (PPA) and acetic anhydride. Stabilized by controlling reaction temperature to avoid over-acylation .
Advanced: How can synthetic yield be optimized for scale-up?
- Reagent selection : Use triphenylphosphine and trichlorotriazine in mechanochemical synthesis to reduce side reactions and improve atom economy .
- Solvent optimization : Replace n-butanol with polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .
- Catalysis : DMF-catalyzed reactions with glycine or β-alanine in glacial acetic acid improve nitrogen substitution in the benzoxazinone core .
Advanced: What is the mechanistic role of Schotten-Baumann conditions in acylation?
The Schotten-Baumann reaction facilitates in situ acylation by:
- Maintaining alkaline pH (via NaOH) to deprotonate the amine group of anthranilic acid, promoting nucleophilic attack on acyl chlorides.
- Preventing hydrolysis of the acyl chloride intermediate, ensuring high yields of 2-acetamido derivatives .
Advanced: How is the compound evaluated for biological activity in preclinical models?
- Enzyme inhibition assays : Test against serine proteases (e.g., chymotrypsin, elastase) using fluorogenic substrates to measure IC₅₀ values .
- Cerebroprotective models : In vivo studies in rodents with induced cerebral ischemia evaluate neuroprotection via biomarkers like glutathione and malondialdehyde .
- Antifungal activity : Agar diffusion assays against Fusarium spp. assess minimum inhibitory concentrations (MICs) .
Advanced: How do computational studies (e.g., DFT) elucidate its reactivity?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the C-2 phenyl group’s electron-withdrawing effect directs ring-opening reactions .
- Docking studies : Model interactions with enzyme active sites (e.g., monoacylglycerol lipase) to rationalize inhibitory potency .
Advanced: How are contradictions in reactivity resolved (e.g., thionation vs. literature)?
- Case study : Thionation of 2-substituted benzoxazinones with P₂S₅/NEt₃ may yield benzothiazin-4-thiones (full oxygen replacement) or benzothiazine-4-ones (partial replacement). Contradictions arise from steric effects of substituents: Bulky groups (e.g., ferrocenyl) hinder complete thionation, favoring partial substitution .
- Resolution : Validate products via X-ray crystallography and comparative kinetics to identify steric/electronic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
